Guaiacol-13C6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

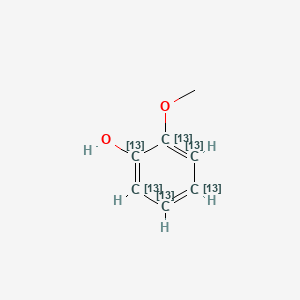

6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-WBJZHHNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.093 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxyphenol-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenol-¹³C₆, also known as Guaiacol-¹³C₆. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry assays. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected analytical data.

Synthesis of 2-Methoxyphenol-¹³C₆

The synthesis of 2-Methoxyphenol-¹³C₆ can be achieved through a multi-step process starting from commercially available [U-ring-¹³C₆]-phenol. The overall strategy involves the selective ortho-hydroxylation of the labeled phenol (B47542) to produce ¹³C₆-catechol, followed by a selective mono-O-methylation to yield the final product.[1]

Synthetic Pathway Overview

The synthesis can be broken down into two primary stages:

-

Ortho-hydroxylation of [U-ring-¹³C₆]-Phenol: This step introduces a hydroxyl group at the ortho position of the ¹³C₆-labeled phenol, yielding ¹³C₆-catechol.

-

Selective Mono-O-methylation of ¹³C₆-Catechol: The ¹³C₆-catechol is then methylated to introduce a methoxy (B1213986) group, resulting in 2-Methoxyphenol-¹³C₆.

Experimental Protocols

Step 1: Synthesis of ¹³C₆-Catechol from [U-ring-¹³C₆]-Phenol

A plausible method for the ortho-hydroxylation of phenol involves reaction with a suitable oxidizing agent under controlled conditions.

-

Materials:

-

[U-ring-¹³C₆]-Phenol

-

Hydrogen peroxide (30% solution)

-

Ferrous sulfate (B86663) (FeSO₄) or other suitable catalyst

-

Solvent (e.g., acetonitrile (B52724) or water)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

-

Procedure:

-

Dissolve [U-ring-¹³C₆]-Phenol in the chosen solvent in a round-bottom flask.

-

Add the ferrous sulfate catalyst to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture with HCl to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude ¹³C₆-catechol.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of 2-Methoxyphenol-¹³C₆ from ¹³C₆-Catechol

Selective mono-O-methylation can be achieved using a methylating agent in the presence of a base.

-

Materials:

-

¹³C₆-Catechol

-

Dimethyl sulfate (DMS) or iodomethane

-

Potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH)

-

Solvent (e.g., acetone (B3395972) or methanol)

-

Diethyl ether for extraction

-

Brine solution

-

-

Procedure:

-

Dissolve ¹³C₆-Catechol in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., potassium carbonate) to the solution.

-

Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

-

After the reaction is complete, filter off the base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain crude 2-Methoxyphenol-¹³C₆.

-

Purify the product by column chromatography or distillation under reduced pressure.

-

Characterization of 2-Methoxyphenol-¹³C₆

The synthesized 2-Methoxyphenol-¹³C₆ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a crucial technique for confirming the successful incorporation of the ¹³C labels into the aromatic ring.

-

Expected ¹³C NMR Data:

-

The spectrum of 2-Methoxyphenol-¹³C₆ is expected to show six signals for the aromatic carbons, all of which will be significantly enhanced and will exhibit ¹³C-¹³C coupling due to the uniform labeling.

-

The chemical shifts of the aromatic carbons will be similar to those of unlabeled 2-methoxyphenol.

-

The methoxy carbon will appear as a singlet around 55-56 ppm and will not be ¹³C-labeled.

-

| Carbon Atom | Expected Chemical Shift (δ, ppm) for unlabeled 2-Methoxyphenol |

| C1 (-OH) | ~146 |

| C2 (-OCH₃) | ~147 |

| C3 | ~115 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~111 |

| -OCH₃ | ~56 |

Table 1: Expected ¹³C NMR Chemical Shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled compound and to study its fragmentation pattern.

-

Expected Mass Spectral Data:

-

The molecular ion peak ([M]⁺) for 2-Methoxyphenol-¹³C₆ is expected at m/z 130, which is 6 mass units higher than the unlabeled compound (m/z 124).

-

The fragmentation pattern is expected to be similar to that of unlabeled guaiacol, with the characteristic loss of a methyl radical (-CH₃) to give a fragment ion at m/z 115 (130 - 15). The fragmentation of the ¹³C₆-labeled aromatic ring will result in fragment ions that are 6 mass units heavier than the corresponding fragments of the unlabeled compound.

-

| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ (m/z) |

| 2-Methoxyphenol | C₇H₈O₂ | 124.14 | 124 |

| 2-Methoxyphenol-¹³C₆ | ¹³C₆H₈O₂ | 130.12 | 130 |

Table 2: Molecular Weight and Expected Molecular Ion Peak.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized 2-Methoxyphenol-¹³C₆.

-

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where 2-methoxyphenol has significant absorbance (e.g., ~275 nm).

-

Quantification: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.

-

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Table 3: Example HPLC Method Parameters.

Conclusion

The synthesis and characterization of 2-Methoxyphenol-¹³C₆ provide researchers with a valuable tool for a range of scientific investigations. The synthetic route outlined in this guide, based on the ortho-hydroxylation of ¹³C₆-phenol followed by methylation, offers a feasible pathway to this labeled compound. Rigorous characterization using NMR, MS, and HPLC is essential to ensure the identity, isotopic enrichment, and purity of the final product, thereby guaranteeing the reliability of the data generated in its downstream applications.

References

Physical and chemical properties of Guaiacol-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Guaiacol-13C6, a stable isotope-labeled compound crucial for a variety of research applications. This document outlines its core characteristics, experimental protocols for its analysis, and its role in metabolic pathway studies, serving as an essential resource for professionals in the fields of analytical chemistry, drug metabolism, and food science.

Core Physical and Chemical Properties

This compound, with the systematic name 2-Methoxyphenol-13C6, is an isotopically labeled form of Guaiacol (B22219) where the six carbon atoms in the benzene (B151609) ring are replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the natural compound but mass-shifted.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₈O₂ | [1] |

| Molecular Weight | 130.09 g/mol | [2] |

| CAS Number | 202326-52-1 | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Purity | ≥98% | [2] |

Many of the physical properties of this compound are expected to be very similar to its unlabeled counterpart, Guaiacol. The following table summarizes the known physical properties of unlabeled Guaiacol, which can be used as a close approximation for the labeled compound.

Table 2: Physical Properties of Unlabeled Guaiacol (CAS 90-05-1)

| Property | Value |

| Melting Point | 26-29 °C |

| Boiling Point | 205 °C |

| Density | 1.129 g/mL at 25 °C |

| Solubility | |

| in Water | Slightly soluble |

| in Ethanol | Soluble |

| in DMSO | Soluble |

| in Dimethyl Formamide | Soluble |

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic and mass spectrometric analyses. Below are detailed methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a robust technique for the quantification of volatile and semi-volatile compounds like Guaiacol. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the sample (e.g., plasma, urine, or a beverage sample), add a known amount of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

-

Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean vial.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

The final extract is then ready for GC-MS analysis.

GC-MS Instrumental Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. The characteristic ions for Guaiacol (m/z 124, 109, 81) and this compound (m/z 130, 115, 87) should be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including Guaiacol, in complex matrices.

Sample Preparation ("Dilute-and-Shoot"):

-

To 100 µL of the sample, add a known amount of this compound internal standard.

-

Add 900 µL of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) to precipitate proteins and dilute the sample.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters:

-

LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

MS Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor-to-product ion transitions for both Guaiacol and this compound should be optimized for the specific instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹³C NMR:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹³C NMR spectrum on a spectrometer, typically at a frequency of 100 or 125 MHz.

-

The acquisition parameters, such as the number of scans, relaxation delay, and pulse sequence, should be optimized to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of unlabeled Guaiacol, with minor shifts in vibrational frequencies due to the heavier carbon isotopes.

General Protocol for FT-IR (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum will show absorption bands corresponding to the various functional groups, such as the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methyl group, and the C-O stretches.

Metabolic Pathway

Guaiacol is a known metabolic byproduct in certain microorganisms, such as Alicyclobacillus acidoterrestris, a spoilage bacterium in the fruit juice industry. The metabolic pathway involves the conversion of vanillic acid to guaiacol through decarboxylation.[4] this compound can be used as a tracer to study this and other metabolic pathways.

Caption: Metabolic conversion of vanillic acid to guaiacol.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a cornerstone of accurate quantitative analysis. The following diagram illustrates the typical workflow.

Caption: Workflow for quantitative analysis using an internal standard.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

The Untapped Potential of Guaiacol-13C6 in Elucidating Lignin Valorization Pathways: A Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

The pursuit of a sustainable bio-economy has intensified research into the valorization of lignin (B12514952), the most abundant aromatic biopolymer on Earth. Guaiacol (B22219), a primary depolymerization product of lignin, represents a key platform chemical for the synthesis of value-added compounds. Understanding and engineering the metabolic pathways that funnel guaiacol into central carbon metabolism is paramount for developing efficient microbial cell factories. While 13C-Metabolic Flux Analysis (13C-MFA) has become the gold standard for quantifying cellular metabolic fluxes, the application of specifically labeled tracers derived from lignin, such as Guaiacol-13C6, remains a nascent yet powerful approach. This technical guide explores the role of this compound in metabolic flux analysis, offering insights into its potential to unlock novel metabolic engineering strategies for lignin valorization.

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to determine the rates (fluxes) of intracellular metabolic reactions. The core principle involves feeding cells a substrate labeled with the stable isotope 13C. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be quantified.[1][2][3] This provides a detailed snapshot of the cell's metabolic state, revealing the contributions of different pathways to cellular growth and product formation.[2]

Commonly used tracers in 13C-MFA include [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, which are instrumental in mapping central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.[4][5] The choice of tracer is critical as it dictates the precision of the flux estimates for specific pathways.[5]

This compound: A Bespoke Tracer for Lignin Valorization

While traditional tracers are invaluable, they do not directly probe the metabolic pathways involved in the assimilation of alternative carbon sources like lignin-derived aromatics. This is where this compound emerges as a specialized tool. By providing a fully labeled aromatic substrate, researchers can specifically trace the flow of carbon from guaiacol through its catabolic pathways and into the central metabolic network.

The synthesis of 13C-labeled guaiacol derivatives has been explored, primarily for tracking the fate of lignin components in processes like kraft pulping.[6] However, its application as a tracer for MFA in microbial systems offers a unique opportunity to:

-

Elucidate Novel Catabolic Pathways: Many microorganisms capable of degrading aromatic compounds possess unique enzymatic machinery. This compound can help to discover and quantify the flux through these specialized pathways.

-

Identify Metabolic Bottlenecks: By tracking the accumulation of labeled intermediates, researchers can pinpoint rate-limiting steps in the guaiacol degradation pathway, which can then be targeted for metabolic engineering.

-

Quantify the Contribution to Central Metabolism: this compound allows for the precise measurement of how much of the cellular building blocks and energy are derived from lignin-derived compounds versus other co-utilized substrates.

-

Optimize Bioconversion Processes: Understanding the metabolic flux distribution is crucial for rationally engineering microbes to enhance the production of valuable chemicals from guaiacol.[7]

Experimental Workflow for this compound Based MFA

The experimental pipeline for a this compound MFA study follows the general principles of 13C-MFA, with specific considerations for the unique properties of the tracer.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enabling the valorization of guaiacol-based lignin: Integrated chemical and biochemical production of cis,cis-muconic acid using metabolically engineered Amycolatopsis sp ATCC 39116 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Lignin Pyrolysis with ¹³C Labeled Guaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lignin (B12514952) pyrolysis, focusing on the use of ¹³C labeled guaiacol (B22219) as a model compound to elucidate complex reaction mechanisms. Lignin, a highly abundant aromatic biopolymer, represents a significant renewable feedstock for biofuels and valuable chemical intermediates. However, its intricate and irregular structure makes understanding its thermal decomposition challenging. By employing isotopically labeled model compounds like guaiacol, researchers can trace the fate of specific carbon atoms through the pyrolysis process, offering unparalleled insights into reaction pathways, product formation, and potential optimization strategies for valorization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. This section outlines the key experimental protocols, from the synthesis of ¹³C labeled guaiacol to its pyrolysis and subsequent product analysis.

Synthesis of Uniformly Ring-Labeled [¹³C₆]-Guaiacol

The synthesis of uniformly ring-labeled guaiacol is foundational for these studies. A common route starts from commercially available uniformly ring-labeled phenol (B47542) ([U-ring-¹³C₆]-phenol). The synthesis involves several key steps, including selective ortho-hydroxylation and subsequent methylation.

Materials:

-

[U-ring-¹³C₆]-Phenol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

35% aqueous hydrogen peroxide (H₂O₂)

-

Sulfuric acid

-

Glacial acetic acid

-

Piperidine

-

Methylating agent (e.g., dimethyl sulfate)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Protection of the hydroxyl group: The hydroxyl group of [U-ring-¹³C₆]-phenol is first protected to direct subsequent reactions to the desired position on the aromatic ring. This can be achieved by reacting the labeled phenol with 2-chloro-5-nitrobenzophenone in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF.

-

Ortho-hydroxylation: The protected phenol undergoes selective ortho-hydroxylation. This is typically carried out using a strong oxidizing agent like 35% aqueous hydrogen peroxide in an acidic medium, such as a mixture of sulfuric acid and glacial acetic acid. This step introduces a hydroxyl group at the ortho position to the original hydroxyl group.

-

Deprotection: The protecting group is then removed. For the benzophenone (B1666685) protecting group, this can be accomplished by treatment with piperidine, yielding [U-ring-¹³C₆]-catechol.

-

Selective methylation: The final step is the selective methylation of one of the hydroxyl groups of the labeled catechol to form [U-ring-¹³C₆]-guaiacol. This is achieved by reacting the catechol with a methylating agent in the presence of a base. Careful control of stoichiometry is necessary to favor mono-methylation.

-

Purification: The final product, [U-ring-¹³C₆]-guaiacol, is purified using techniques such as column chromatography and distillation to ensure high purity for pyrolysis experiments.

Alternatively, uniformly ring-labeled guaiacol ([¹³C₆]-guaiacol) is commercially available from suppliers of stable isotope-labeled compounds, which can be a more direct route for researchers.[1][2]

Pyrolysis Experimental Setup

The pyrolysis of ¹³C labeled guaiacol is typically performed using a pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) system. This setup allows for the rapid thermal decomposition of the sample and immediate separation and identification of the volatile products.

Apparatus:

-

Micro-pyrolyzer (e.g., CDS Analytical Pyroprobe, Frontier Labs Multi-Shot Pyrolyzer)

-

Gas chromatograph (GC) coupled with a mass spectrometer (MS)

-

Inert carrier gas (e.g., Helium)

Procedure:

-

Sample Preparation: A small, precise amount of ¹³C labeled guaiacol (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into the pyrolyzer, which is rapidly heated to the desired pyrolysis temperature (e.g., 400-800°C) and held for a short duration (seconds to a minute).[3] The pyrolysis is carried out in an inert atmosphere to prevent oxidation.

-

Product Separation: The volatile pyrolysis products are swept by the carrier gas from the pyrolyzer into the GC injector. The GC column separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Product Identification and Quantification: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectra allow for the identification of the pyrolysis products by comparison with spectral libraries (e.g., NIST) and known standards.[4] The use of a flame ionization detector (FID) in parallel can provide more accurate quantification.

The experimental workflow for the synthesis and pyrolysis of ¹³C labeled guaiacol is illustrated in the following diagram.

Quantitative Data on Guaiacol Pyrolysis

The following table summarizes the typical product distribution from guaiacol pyrolysis at different temperatures, based on data from studies on unlabeled guaiacol.[4][5] A hypothetical column for the expected distribution of the ¹³C label is included to illustrate the utility of isotopic labeling.

| Product | Pyrolysis Temperature (°C) | Relative Abundance (%) (Unlabeled) | Expected ¹³C Label Distribution (from [U-ring-¹³C₆]-Guaiacol) |

| Guaiacol (unreacted) | 400 | High | All 6 ring carbons labeled |

| 500 | Moderate | All 6 ring carbons labeled | |

| 600 | Low | All 6 ring carbons labeled | |

| Catechol | 400 | Low | All 6 ring carbons labeled |

| 500 | High | All 6 ring carbons labeled | |

| 600 | Moderate | All 6 ring carbons labeled | |

| Phenol | 400 | Not Detected | - |

| 500 | Low | All 6 ring carbons labeled | |

| 600 | High | All 6 ring carbons labeled | |

| 2-Methylphenol (o-cresol) | 400 | Moderate | All 6 ring carbons labeled |

| 500 | Moderate | All 6 ring carbons labeled | |

| 600 | Low | All 6 ring carbons labeled | |

| 1,2-Dimethoxybenzene | 400 | Low | All 6 ring carbons labeled |

| 500 | High | All 6 ring carbons labeled | |

| 600 | Moderate | All 6 ring carbons labeled | |

| Naphthalene | 400 | High | Labeled, indicating ring condensation reactions |

| 500 | Moderate | Labeled, indicating ring condensation reactions | |

| 600 | Low | Labeled, indicating ring condensation reactions | |

| 2-Hydroxybenzaldehyde | 400 | Not Detected | - |

| 500 | Present | All 6 ring carbons labeled | |

| 600 | Not Detected | - | |

| Methane (B114726) | 400-600 | Present | Unlabeled (from methoxy (B1213986) group) |

| Carbon Monoxide | 500-600 | Present | Unlabeled (from carbonyl group of intermediates) |

Reaction Pathways in Guaiacol Pyrolysis

The thermal decomposition of guaiacol is understood to proceed primarily through free-radical mechanisms.[5][6] The initial bond cleavage events and subsequent radical reactions determine the final product distribution. The use of ¹³C labeled guaiacol is instrumental in confirming these pathways by tracking the movement of the labeled carbon atoms.

The following diagram illustrates the major proposed reaction pathways for guaiacol pyrolysis.

Key Reaction Pathways:

-

Pathway 1: Demethylation to Catechol: This is a major reaction pathway, especially at lower to moderate pyrolysis temperatures.[7] It involves the homolytic cleavage of the O-CH₃ bond to form an o-hydroxyphenoxy radical and a methyl radical.[5] The o-hydroxyphenoxy radical is then stabilized by abstracting a hydrogen atom to form catechol. With [U-ring-¹³C₆]-guaiacol, the resulting catechol will have all six of its ring carbons labeled, while the methane formed from the methyl radical will be unlabeled.

-

Pathway 2: Demethoxylation to Phenol: This pathway becomes more significant at higher temperatures.[5] It involves the cleavage of the entire methoxy group, often facilitated by a hydrogen radical, to produce phenol.[8] Tracing the ¹³C label would show the direct conversion of the labeled guaiacol ring to a labeled phenol ring.

-

Pathway 3: Rearrangement to Cresols: Intramolecular rearrangement reactions can lead to the formation of cresols (methylphenols). For example, the methyl group from the methoxy substituent can migrate to the aromatic ring. Using ring-labeled guaiacol would result in a labeled aromatic ring in the cresol product, with an unlabeled methyl group.

-

Pathway 4: Secondary Reactions and Char Formation: At higher temperatures, the primary products can undergo further reactions.[4] For example, 2-hydroxybenzaldehyde can be formed, which then decarbonylates to phenol.[5] Ring-opening and condensation reactions also occur, leading to the formation of lighter gaseous products and heavier polycyclic aromatic hydrocarbons (PAHs) and char. Tracing the ¹³C label into the char fraction provides quantitative data on the extent of repolymerization and coke formation.

Conclusion and Future Directions

The use of ¹³C labeled guaiacol is a powerful tool for unraveling the intricate reaction network of lignin pyrolysis. By providing a means to track the fate of the aromatic core of a key lignin monomer, isotopic labeling allows for the validation of proposed reaction mechanisms and the quantification of product formation pathways. This detailed understanding is essential for the rational design of catalysts and pyrolysis processes to selectively produce high-value chemicals and fuels from lignin.

Future research should focus on applying these techniques to a wider range of lignin model compounds with different substitution patterns and linkage types. Furthermore, combining ¹³C labeling with advanced in-situ analytical techniques could provide real-time insights into the formation and evolution of reactive intermediates, further refining our understanding of lignin's thermal deconstruction. For professionals in drug development, understanding the potential breakdown products of lignin-derived excipients or drug carriers under thermal stress is crucial for ensuring product stability and safety.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Guaiacol (ring-13C6,99%) | LGC Standards [lgcstandards.com]

- 3. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Accuracy Quantification of Guaiacol Using Guaiacol-13C6 as an Internal Standard for GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaiacol (B22219) (2-methoxyphenol) is a naturally occurring phenolic compound of significant interest across various fields. It is a key contributor to the aroma and flavor profiles of smoked foods and beverages, an indicator of spoilage in fruit juices, and a biomarker for wood smoke exposure in environmental and toxicological studies.[1][2][3] In the pharmaceutical industry, accurate quantification of guaiacol and its metabolites is crucial for pharmacokinetic and drug metabolism studies.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like guaiacol.[1][5] For achieving the highest level of accuracy and precision in quantitative analysis, the use of a stable isotope-labeled internal standard is the gold standard.[1] This document provides a detailed application note and protocol for the quantification of guaiacol in various matrices using Guaiacol-13C6 as an internal standard with GC-MS. This compound, being chemically identical to the native analyte, co-elutes and experiences similar ionization and fragmentation, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][6] This methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics of GC-MS methods for guaiacol quantification using a stable isotope-labeled internal standard. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.[7]

Table 1: Method Performance Characteristics

| Parameter | Typical Performance |

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | ≤ 1 ng/g[7] |

| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL[7] |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD%) | < 15% |

| Reproducibility (RSD%) | < 12%[7] |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 250 | 2.950 |

| 500 | 5.910 |

Experimental Protocols

The following are detailed protocols for the analysis of guaiacol in different matrices using this compound as an internal standard.

Protocol 1: Analysis of Guaiacol in Wine (Smoke Taint Analysis)

This protocol is suitable for the determination of free guaiacol in wine, a key indicator of smoke taint.[1]

1. Materials and Reagents

-

Guaiacol (analytical standard)

-

Methanol (B129727) (HPLC grade)

-

Pentane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

Micropipettes and sterile tips

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

2. Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.[1]

-

Working Standard Solutions (1-500 ng/mL): Prepare a series of working standard solutions of guaiacol by serial dilution of the stock solution with methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.

-

Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 1 g of sodium chloride to the tube and vortex to dissolve.

-

Add 2 mL of a pentane:diethyl ether (1:1 v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean GC vial for analysis.

4. GC-MS Analysis

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Mass Spectrometer:

-

Mode: Selected Ion Monitoring (SIM)

-

Ionization: Electron Ionization (EI) at 70 eV

-

Ions to Monitor:

-

Guaiacol: m/z 124 (quantifier), 109 (qualifier)

-

This compound: m/z 130 (quantifier), 115 (qualifier)

-

-

Protocol 2: Analysis of Guaiacol in Fruit Juice (Spoilage Detection)

This protocol is suitable for determining guaiacol in fruit juice, which can be an indicator of spoilage.[1]

1. Materials and Reagents

-

As in Protocol 1, with the addition of Dichloromethane (DCM, HPLC grade).

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 5 mL of the fruit juice sample into a 15 mL centrifuge tube.[1]

-

Add 100 µL of a 5 mg/L this compound internal standard spiking solution.[1]

-

Add 2 mL of dichloromethane.[1]

-

Cap the tube and vortex vigorously for 2 minutes.[1]

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]

-

Carefully transfer the bottom organic layer (DCM) to a clean vial for analysis.[1]

3. GC-MS Analysis

-

Follow the GC-MS parameters outlined in Protocol 1.

Protocol 3: Analysis of Guaiacol in Biological Matrices (Plasma/Urine)

This protocol is suitable for the quantification of guaiacol in human plasma or urine for pharmacokinetic or exposure studies.[3]

1. Materials and Reagents

-

As in Protocol 1, with the addition of Acetonitrile (B52724) (HPLC grade).

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma or urine sample, calibration standard, or QC sample into a microcentrifuge tube.[3]

-

Add 20 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).[3]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 30 seconds.[3]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube.[3]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the residue in 100 µL of methanol and transfer to a GC vial.

3. GC-MS Analysis

-

Follow the GC-MS parameters outlined in Protocol 1.

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of guaiacol to this compound against the concentration of the guaiacol calibration standards. The concentration of guaiacol in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.[4]

Visualizations

Caption: Experimental workflow for guaiacol quantification using GC-MS.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of guaiacol in various matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring high-quality data.[1][4] These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals requiring precise and accurate measurement of guaiacol.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Guaiacol (ring-13C6,99%) | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Note and Protocol for the Determination of Guaiacol-13C6 in Wine Samples

Introduction

Guaiacol (B22219) is a key volatile phenol (B47542) compound found in wine, often associated with smoky or medicinal off-flavors, a condition known as "smoke taint" when grapes are exposed to wildfire smoke.[1][2] Accurate quantification of guaiacol is crucial for winemakers to assess the quality of their products. This application note details robust and validated protocols for the sample preparation and analysis of guaiacol in wine using a stable isotope-labeled internal standard, Guaiacol-13C6, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of an isotopic internal standard is critical for reliable quantification as it compensates for matrix effects and variations in extraction efficiency.[3][4]

Several sample preparation techniques are available for the extraction and concentration of volatile phenols from the complex wine matrix.[5] This document outlines three commonly employed and effective methods: Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).[3][5][6]

Analytical Approach

The primary analytical technique for the quantification of guaiacol is Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] By employing a stable isotope dilution assay (SIDA) with this compound, high accuracy and precision can be achieved. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity for both the target analyte and the internal standard.[1][5]

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of guaiacol and other volatile phenols in wine using techniques similar to those described in this document.

| Parameter | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) | Liquid-Liquid Extraction (LLE) |

| Limit of Detection (LOD) | ≤ 1 ng/mL[5] | ~0.5 µg/L[4][7] | 28 - 44 µg/L (for ethylphenols)[8] |

| Limit of Quantification (LOQ) | 1 - 3.3 ng/mL[5] | - | 95 - 147 µg/L (for ethylphenols)[8] |

| Linearity (R²) | ≥ 0.990[2] | ≥ 0.990[4][7] | 0.961 - 0.999[9] |

| Recovery | Matrix-dependent | 72.2% to 142.4% (for various phenols)[4][7] | 71.1% to 105.7%[9] |

| Repeatability (RSD) | < 15% | 0 to 23% (for various phenols)[4][7] | < 5%[8] |

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME)

SPME is a solvent-free, simple, and rapid extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the wine sample.[1][10]

Materials:

-

Wine sample

-

This compound internal standard solution (in ethanol)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibrated range (e.g., 10 µg/L).

-

Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[11]

-

Immediately seal the vial with the cap and septum.

-

-

Extraction:

-

Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 50-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 10-15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) while maintaining the temperature and agitation.

-

-

Desorption and Analysis:

-

Retract the fiber into the needle and immediately insert it into the hot inlet of the GC-MS.

-

Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes).

-

Start the GC-MS analysis.

-

Protocol 2: Stir Bar Sorptive Extraction (SBSE)

SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) or other sorbent to extract analytes from a liquid sample.[12] It offers a larger sorbent volume compared to SPME, potentially leading to higher recovery and sensitivity.[4]

Materials:

-

Wine sample

-

This compound internal standard solution (in ethanol)

-

SBSE stir bar (e.g., PDMS or Ethylene Glycol/PDMS coated)

-

Glass vials with PTFE-lined caps

-

Magnetic stirrer

-

Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

-

Sample Preparation:

-

Place 10 mL of the wine sample into a glass vial.

-

Add a known amount of this compound internal standard.

-

Place the SBSE stir bar into the vial.

-

-

Extraction:

-

Seal the vial and place it on a magnetic stirrer.

-

Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.

-

-

Desorption and Analysis:

-

Remove the stir bar from the sample, gently rinse with deionized water, and dry with a lint-free tissue.

-

Place the stir bar into a thermal desorption tube.

-

Insert the tube into the TDU of the GC-MS system.

-

Thermally desorb the analytes and transfer them to the GC column for analysis.

-

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8]

Materials:

-

Wine sample

-

This compound internal standard solution (in ethanol)

-

Extraction solvent (e.g., dichloromethane (B109758) or a mixture of pentane (B18724) and diethyl ether)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.

-

Spike the sample with the this compound internal standard.

-

Add NaCl to saturate the aqueous phase.

-

-

Extraction:

-

Add 2 mL of the extraction solvent to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tube to separate the organic and aqueous layers.

-

Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial.

-

Repeat the extraction process with a fresh aliquot of the extraction solvent for exhaustive extraction.

-

-

Drying and Concentration:

-

Combine the organic extracts and dry them by passing them through a small column containing anhydrous sodium sulfate.

-

If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Analysis:

-

Inject 1-2 µL of the final extract into the GC-MS system.

-

Visualization of Experimental Workflow

Below is a diagram illustrating the general experimental workflow for the analysis of this compound in wine samples.

Caption: Workflow for this compound analysis in wine.

References

- 1. Quantification of “smoke taint” compounds in grapes and wine by SPME-GCMS [morressier.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of volatile phenols in red wines by dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Smoke Taint in Grapes Using Guaiacol-¹³C₆ Stable Isotope Dilution Analysis

Introduction

Smoke taint in grapes and the resulting wine is a significant issue for the viticulture and winemaking industries in regions prone to wildfires. The undesirable smoky, ashy, and medicinal off-flavors are primarily attributed to the presence of volatile phenols, with guaiacol (B22219) and 4-methylguaiacol being key chemical markers.[1][2][3] These compounds are produced from the thermal degradation of lignin (B12514952) in wood and can be absorbed by grapes exposed to smoke.[1] Within the grape, these volatile phenols can exist in their free, volatile form or as non-volatile glycosidically bound conjugates.[1][4] These bound forms can act as a reservoir, releasing the volatile phenols during fermentation, aging, or even upon consumption, making the accurate quantification of both forms essential for assessing the risk of smoke taint.[1][5]

Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely accepted method for the precise and accurate quantification of these volatile phenols in complex matrices like grapes and wine.[1][6][7] This application note provides detailed protocols for the use of Guaiacol-¹³C₆ as an internal standard for the analysis of both free and total (free + bound) smoke taint markers in grapes. Guaiacol-¹³C₆, being chemically identical to the native analyte, co-elutes and has the same ionization efficiency, but is distinguishable by its mass, allowing for excellent correction of matrix effects and variations in sample preparation and instrument response.

Logical Relationship of Smoke Taint Compounds

The following diagram illustrates the transformation of lignin into volatile phenols and their subsequent conjugation within the grape berry.

Caption: Pathway of smoke taint compounds from wood to wine.

Experimental Protocols

Protocol 1: Analysis of Free Volatile Phenols in Grapes

This protocol details the extraction and quantification of free volatile phenols, including guaiacol, from grape samples.

1. Sample Preparation: a. Collect a representative sample of grape berries (e.g., 50-100 berries). b. Homogenize the berries into a uniform slurry using a blender or homogenizer. c. Weigh approximately 10 g of the grape homogenate into a 50 mL screw-cap glass tube.

2. Extraction: a. Spike the sample with a known concentration of Guaiacol-¹³C₆ internal standard solution. b. Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of diethyl ether and pentane). c. Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of the phenols.[1] d. Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[8] e. Carefully transfer the organic layer to a clean tube. f. Repeat the extraction (steps 2b-2e) with a fresh aliquot of the extraction solvent to ensure complete recovery. g. Combine the organic extracts and dry them over anhydrous sodium sulfate. h. Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

3. GC-MS Analysis: a. Inject 1-2 µL of the concentrated extract into the GC-MS system. b. GC Conditions (example):

- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

- Injector Temperature: 250 °C.

- Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. MS Conditions (example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]

- Ions to Monitor:

- Guaiacol: m/z 124 (quantifier), 109 (qualifier).

- Guaiacol-¹³C₆: m/z 130 (quantifier).

- Include ions for other target analytes (e.g., 4-methylguaiacol).

4. Quantification: a. Prepare a calibration curve using a series of standards containing known concentrations of the target analytes and a constant concentration of the Guaiacol-¹³C₆ internal standard. b. Calculate the concentration of each volatile phenol (B47542) in the grape sample based on the ratio of the analyte peak area to the internal standard peak area and the established calibration curve.[1]

Protocol 2: Analysis of Total (Free + Bound) Volatile Phenols in Grapes

This protocol includes an acid hydrolysis step to release the volatile phenols from their glycosidic conjugates before extraction and analysis.

1. Sample Preparation and Hydrolysis: a. Follow steps 1a-1c from Protocol 1. b. Spike the sample with a known concentration of Guaiacol-¹³C₆ internal standard solution. c. Add concentrated hydrochloric acid to adjust the pH to approximately 1.0.[1] d. Add sodium chloride to saturate the aqueous phase.[1] e. Cap the tube tightly and heat at 100 °C for 1 hour in a heating block or water bath to hydrolyze the glycosidic bonds.[1][3] f. Allow the sample to cool to room temperature.

2. Extraction: a. Follow steps 2b-2h from Protocol 1.

3. GC-MS Analysis and Quantification: a. Follow steps 3 and 4 from Protocol 1. The resulting concentration will represent the total (free + bound) volatile phenols in the grape sample.

Experimental Workflow Diagram

Caption: Workflow for free and total smoke taint phenol analysis.

Data Presentation

The following tables summarize typical quantitative data that can be obtained using these protocols. The values are illustrative and will vary depending on the grape variety, level of smoke exposure, and specific experimental conditions.

Table 1: Recovery and Precision of the Method

| Compound | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Guaiacol | 5 | 99 | < 10 |

| 4-Methylguaiacol | 5 | 102 | < 10 |

| o-Cresol | 5 | 98 | < 12 |

| p-Cresol | 5 | 101 | < 12 |

| m-Cresol | 5 | 99 | < 12 |

| Syringol | 5 | 95 | < 15 |

Data adapted from typical performance characteristics of SIDA methods.

Table 2: Example Concentrations of Smoke Taint Markers in Grapes (µg/kg)

| Compound | Control Grapes (Non-Smoked) | Smoke-Exposed Grapes |

| Free Volatile Phenols | ||

| Guaiacol | < 1 | 15 |

| 4-Methylguaiacol | < 1 | 5 |

| Total Volatile Phenols (Free + Bound) | ||

| Guaiacol | 2 | 147 |

| 4-Methylguaiacol | 1 | 32 |

Concentrations are illustrative and based on data reported in the literature for smoke-affected grapes.[9]

Table 3: GC-MS Selected Ion Monitoring (SIM) Parameters

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Guaiacol | ~8.5 | 124 | 109 | 81 |

| Guaiacol-¹³C₆ (ISTD) | ~8.5 | 130 | 112 | 84 |

| 4-Methylguaiacol | ~9.2 | 138 | 123 | 95 |

| o-Cresol | ~9.8 | 108 | 107 | 79 |

| p-Cresol | ~10.1 | 108 | 107 | 79 |

| m-Cresol | ~10.3 | 108 | 107 | 79 |

| Syringol | ~11.4 | 154 | 139 | 111 |

Retention times are approximate and will depend on the specific GC column and conditions used.

Conclusion

The use of Guaiacol-¹³C₆ as an internal standard in a stable isotope dilution analysis provides a highly accurate and reliable method for the quantification of smoke taint markers in grapes. The detailed protocols for analyzing both free and total volatile phenols allow for a comprehensive assessment of the risk of smoke taint, enabling growers and winemakers to make informed decisions regarding harvesting and winemaking practices. The robustness of the SIDA-GC-MS method ensures that the data generated is of high quality, which is crucial for research, quality control, and mitigating the economic impact of smoke taint in the wine industry.

References

- 1. benchchem.com [benchchem.com]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Grape smoke exposure risk assessment: Wine matrix impact on smoke marker compound smoke expression | BIO Web of Conferences [bio-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Different Winemaking Protocols to Mitigate Smoke Taint Character in Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mail.bcwgc.org [mail.bcwgc.org]

- 9. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

Application Notes and Protocols for the Preparation of Guaiacol-13C6 Stock Solutions and Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Guaiacol-13C6 stock solutions and standards for use in quantitative analysis. This compound, a stable isotope-labeled version of Guaiacol (B22219), is an ideal internal standard for mass spectrometry-based assays, such as GC-MS and LC-MS, ensuring high accuracy and precision in complex matrices.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation of this compound solutions.

Table 1: this compound Stock and Working Solution Parameters

| Parameter | Stock Solution | Working Internal Standard Solution |

| Concentration | 1 mg/mL | 100 ng/mL |

| Solvent | Methanol (B129727) (LC-MS Grade) | Methanol (LC-MS Grade) |

| Preparation | Dissolve 1 mg of this compound in 1 mL of methanol. | Dilute the 1 mg/mL stock solution with methanol. |

| Storage | 2-8°C in an amber, airtight vial. | 2-8°C in an amber, airtight vial. |

| Short-term Stability | Stable for at least 6 months at 2-8°C. | Prepare fresh or use within a few weeks when stored at 2-8°C. |

| Long-term Stability | Store at -20°C for extended stability. | Not recommended for long-term storage. |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | ¹³C₆H₈O₂ |

| Molecular Weight | ~130.14 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Purity | ≥98% |

Experimental Protocols

Materials and Reagents

-

This compound (≥98% purity)

-

Methanol (LC-MS Grade)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Sonicator

Preparation of 1 mg/mL this compound Stock Solution

-

Weighing: Accurately weigh 1 mg of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed this compound to a 1 mL Class A volumetric flask.

-

Solvent Addition: Add approximately 0.8 mL of LC-MS grade methanol to the volumetric flask.

-

Mixing: Cap the flask and vortex or sonicate until the this compound is completely dissolved.

-

Final Volume: Bring the solution to the 1 mL mark with methanol.

-

Homogenization: Invert the flask several times to ensure a homogenous solution.

-

Storage: Transfer the stock solution to a labeled amber glass vial and store at 2-8°C for short-term use or -20°C for long-term storage.

Preparation of 100 ng/mL this compound Working Internal Standard Solution

-

Stock Solution Retrieval: Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

-

Initial Dilution (if necessary): Prepare an intermediate dilution if a more manageable volume is needed for the final dilution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute with methanol to obtain a 10 µg/mL solution.

-

Final Dilution: From the 10 µg/mL intermediate solution, pipette 100 µL into a 10 mL volumetric flask.

-

Final Volume: Dilute to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and invert several times to ensure thorough mixing.

-

Storage: Transfer the working internal standard solution to a labeled amber glass vial and store at 2-8°C. It is recommended to prepare this solution fresh or use it within a few weeks.

Stability and Storage

This compound, like its unlabeled counterpart, is susceptible to oxidative degradation, which can be accelerated by exposure to light and air.[2] To ensure the integrity of the prepared solutions, the following storage conditions are recommended:

-

Stock Solutions: Store at 2-8°C in tightly sealed amber vials to protect from light. For long-term storage (beyond 6 months), store at -20°C.

-

Working Solutions: Due to the lower concentration, it is advisable to prepare working solutions fresh. If stored, they should be kept at 2-8°C in amber vials and used within a few weeks. Aqueous solutions of guaiacol are not recommended for storage for more than one day.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Caption: Workflow for this compound solution preparation.

References

Application Note: Quantification of Guaiacol Precursors by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (B22219), a key compound contributing to aroma and flavor in various products, is also a significant biomarker for environmental exposure and metabolic processes. The quantification of its precursors is crucial for understanding its formation pathways in diverse matrices such as food, beverages, and biological samples. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of major guaiacol precursors, including ferulic acid, vanillin (B372448), and isoeugenol (B1672232).

Guaiacol is formed from these precursors through various enzymatic and chemical reactions. For instance, Alicyclobacillus acidoterrestris can produce guaiacol from vanillin and vanillic acid.[1][2] Understanding the concentration of these precursors is essential for quality control in the food and beverage industry, as well as for toxicological and metabolic studies.

Signaling Pathway of Guaiacol Formation

Caption: Metabolic pathway illustrating the conversion of precursors to guaiacol.

Experimental Workflow

Caption: General experimental workflow for the quantification of guaiacol precursors.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is effective for biological samples like plasma or urine.[3] For more complex matrices like fish tissue, a liquid-liquid extraction followed by a clean-up step is necessary.[4][5] For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be employed.[6]

Protocol for Biological Fluids (Plasma/Urine): [3]

-

Pipette 100 µL of the sample into a microcentrifuge tube.

-

Add 20 µL of internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

Protocol for Fish Tissue (for Isoeugenol): [4][5]

-

Homogenize 1 g of tissue with 10 mL of acetone.

-

Centrifuge and collect the supernatant.

-

Evaporate the solvent and reconstitute in a suitable buffer.

-

Proceed with derivatization if necessary.

Derivatization for Isoeugenol (Optional but enhances sensitivity): [4][5]

-

To the extracted sample, add 200 µL of dansyl chloride solution and 40 µL of 0.1 M NaOH.

-

Vortex for 20 seconds and let it stand at room temperature for 15-20 minutes.

-

The sample is then ready for LC-MS/MS analysis.

Liquid Chromatography

Table 1: Liquid Chromatography Conditions

| Parameter | Ferulic Acid & Vanillin | Isoeugenol |

| Column | C18 (e.g., 2.1 mm x 100 mm, 2.6 µm)[6] | Zorbax Eclipse XDB-C18 (4.6 x 50 mm, 1.8 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[7] | Acetonitrile[5] |

| Flow Rate | 0.3 mL/min | 0.5 mL/min[5] |

| Gradient | Optimized for compound separation | 65:35 Acetonitrile:Water (Isocratic)[5] |

| Column Temp. | 40°C | 40°C[5] |

| Injection Vol. | 5 µL | 2 µL[5] |

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Capillary Voltage | Optimized for specific instrument |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Gas Flow | Optimized for specific instrument |

Table 3: MRM Transitions for Guaiacol Precursors

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Ferulic Acid | 193.1 | 134.1 | 15 | Negative |

| Vanillin | 151.1 | 93.0 | 20 | Negative |

| Isoeugenol | 165.1 | 150.1 | 12 | Positive |

| Guaiacol (for reference) | 125.1[3] | 93.1[3] | 25 | Positive[3] |

| 4-Ethylguaiacol (4EG) | 151[8] | 136[8] | - | - |

Quantitative Data

Table 4: Method Validation Parameters

| Analyte | Linearity Range | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (%RSD) |

| Ferulic Acid | 1 - 1000 | 0.5 | 1.5 | 95 - 105 | < 10 |

| Vanillin | 50 - 5000[7] | 10[7] | 50[7] | 90.7 - 98.5[7] | < 10[7] |

| Isoeugenol | 2.5 - 40 ng/g[4][5] | 0.2 - 0.7 ng/g[4][5] | 2.5 ng/g[4][5] | 91.2 - 108.0[4][5] | 2.6 - 8.0[4][5] |

| 4-Ethylguaiacol (4EG) | 10 - 5000[8] | 10[8] | 50[8] | - | - |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of guaiacol precursors in various matrices. The use of stable isotope-labeled internal standards is recommended to ensure accuracy and precision. The provided protocols and parameters can be adapted to specific laboratory instrumentation and sample types. This application note serves as a comprehensive guide for researchers and scientists in the fields of food science, environmental analysis, and metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. Precursors and metabolic pathway for guaiacol production by Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development and validation of a LC-MS/MS method for the determination of isoeugenol in finfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Simultaneous Determination of Eugenol and Its Five Derivatives in Aquatic Products by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry Combined with Quick, Easy, Cheap, Effective, Rugged and Safe Extraction [spkx.net.cn]

- 7. agilent.com [agilent.com]

- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Guaiacol-13C6 in Food and Beverage Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Guaiacol-13C6 as an internal standard in the quantitative analysis of guaiacol (B22219) in various food and beverage matrices. Guaiacol is a key aroma compound, contributing desirable smoky and spicy notes to products like roasted coffee, whiskey, and smoked foods. However, it can also be an indicator of microbial spoilage or environmental contamination, such as "smoke taint" in wine grapes exposed to wildfires. Accurate quantification of guaiacol is therefore crucial for quality control, flavor profiling, and safety assessment.

The use of a stable isotope-labeled internal standard like this compound in Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate and precise quantification. This method effectively compensates for variations in sample preparation, extraction efficiency, and instrument response, which is particularly critical in complex food and beverage matrices. The analytical techniques of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. A known amount of the isotopically labeled analyte, in this case, this compound, is added to the sample at the beginning of the analytical workflow. This "spiked" internal standard has nearly identical chemical and physical properties to the endogenous, unlabeled guaiacol. Consequently, it experiences the same losses during sample preparation and extraction and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, any variations in the analytical process are canceled out, leading to highly accurate and precise quantification.

Quantitative Data Presentation

The following tables summarize typical performance data for the quantitative analysis of guaiacol using stable isotope dilution analysis with mass spectrometry. While specific values for this compound may vary depending on the matrix, instrumentation, and laboratory conditions, these tables provide a benchmark for method development and validation. The data presented is a synthesis from various studies employing isotopically labeled guaiacol standards.

Table 1: GC-MS/MS Method Performance for Guaiacol Analysis

| Parameter | Wine | Whiskey | Roasted Coffee |

| Linear Range | 1 - 100 µg/L | 10 - 1000 µg/L | 50 - 5000 µg/kg |

| Limit of Detection (LOD) | ≤ 0.5 µg/L | ≤ 2 µg/L | ≤ 10 µg/kg |

| Limit of Quantification (LOQ) | 1 µg/L | 5 µg/L | 25 µg/kg |

| Recovery | 95 - 105% | 92 - 108% | 90 - 110% |

| Precision (RSD%) | < 10% | < 12% | < 15% |

Table 2: LC-MS/MS Method Performance for Guaiacol Analysis

| Parameter | Wine | Fruit Juice |

| Linear Range | 0.5 - 50 µg/L | 1 - 100 µg/L |

| Limit of Detection (LOD) | ≤ 0.1 µg/L | ≤ 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L | 1 µg/L |

| Recovery | 98 - 103% | 96 - 105% |

| Precision (RSD%) | < 8% | < 10% |

Experimental Protocols

The following are detailed protocols for the analysis of guaiacol in wine and coffee using this compound as an internal standard.

Protocol 1: Quantification of Guaiacol in Wine by GC-MS/MS

This protocol is suitable for determining free guaiacol in wine, a key indicator of smoke taint.

3.1.1. Materials and Reagents

-

Guaiacol (analytical standard, ≥98% purity)

-

This compound (≥98% purity, 99% 13C enrichment)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

15 mL glass centrifuge tubes with PTFE-lined caps

-

2 mL autosampler vials

3.1.2. Preparation of Standards and Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with a 12% ethanol/water solution to cover the desired concentration range (e.g., 1-100 µg/L).

-

Internal Standard Spiking Solution (10 µg/L): Prepare a spiking solution of this compound in methanol.

3.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 5 mL of the wine sample into a 15 mL centrifuge tube.

-

Add 50 µL of the 10 µg/L this compound internal standard spiking solution.

-

Add 2 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a 2 mL autosampler vial for GC-MS/MS analysis.

3.1.4. GC-MS/MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector: 250°C, splitless mode (1 µL injection volume)

-

Oven Program: 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Transfer Line: 280°C.

-

MRM Transitions:

-

Guaiacol: Precursor ion m/z 124 -> Product ions m/z 109 (quantifier), m/z 81 (qualifier).

-

This compound: Precursor ion m/z 130 -> Product ion m/z 115 (quantifier).

-

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of guaiacol to this compound against the concentration of the calibration standards.

-

Determine the concentration of guaiacol in the wine samples from the calibration curve.

Protocol 2: Quantification of Guaiacol in Roasted Coffee by LC-MS/MS

This protocol is suitable for determining the guaiacol content in roasted coffee beans.

3.2.1. Materials and Reagents

-

Guaiacol (analytical standard, ≥98% purity)

-

This compound (≥98% purity, 99% 13C enrichment)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

-

50 mL polypropylene (B1209903) centrifuge tubes

-

0.22 µm PTFE syringe filters

3.2.2. Preparation of Standards and Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with methanol/water (50:50, v/v) to cover the desired concentration range (e.g., 50-5000 µg/kg).

-